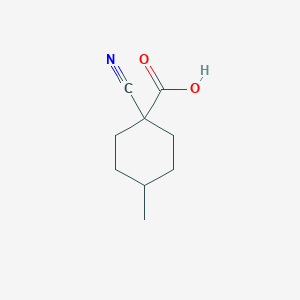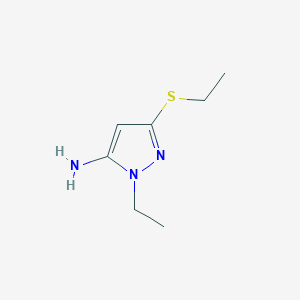
3-(2-Aminopropan-2-yl)oxan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminopropan-2-yl)oxan-3-ol is an organic compound with the molecular formula C8H17NO2 It is a derivative of oxane, featuring an amino group and a hydroxyl group attached to the oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropan-2-yl)oxan-3-ol typically involves the reaction of oxane derivatives with appropriate amines. One common method is the addition of 2-amino-2-methylpropane to oxane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification, such as distillation and recrystallization, to obtain the final product.
化学反応の分析
Types of Reactions
3-(2-Aminopropan-2-yl)oxan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halides or alkyl derivatives.
科学的研究の応用
3-(2-Aminopropan-2-yl)oxan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Aminopropan-2-yl)oxan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s overall reactivity and interactions.
類似化合物との比較
Similar Compounds
2-Amino-1-propanol: A straight-chain amino alcohol with similar functional groups.
3-Amino-2-propanol: Another amino alcohol with a different structural arrangement.
1-Aminopropan-2-ol: An isomer with the amino group attached to a different carbon atom.
Uniqueness
3-(2-Aminopropan-2-yl)oxan-3-ol is unique due to its oxane ring structure, which imparts different chemical and physical properties compared to its straight-chain counterparts
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
3-(2-aminopropan-2-yl)oxan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-7(2,9)8(10)4-3-5-11-6-8/h10H,3-6,9H2,1-2H3 |
InChIキー |
XNJWKWIVEIUWDH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1(CCCOC1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


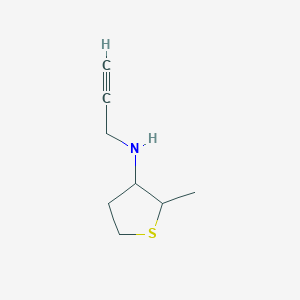
![5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13248945.png)
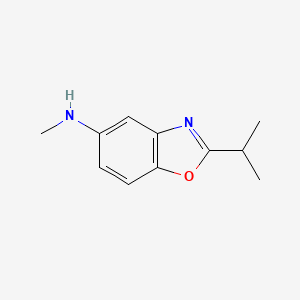

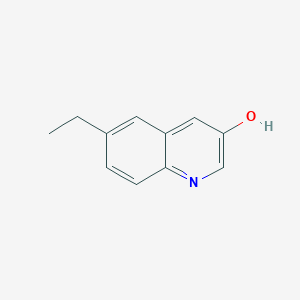


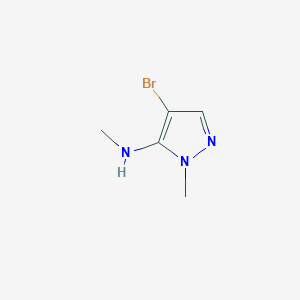
![(2R,3S)-3-[(2,4-Dimethyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B13248978.png)
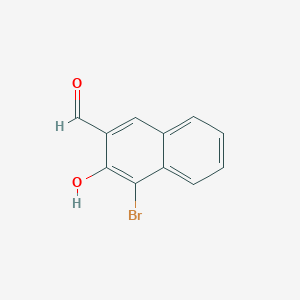
![2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13248998.png)
